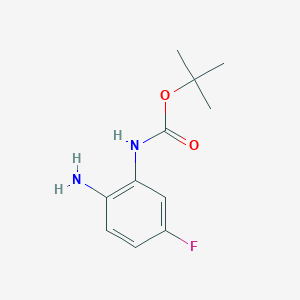
tert-Butyl (2-amino-5-fluorophenyl)carbamate
Cat. No. B1372917
Key on ui cas rn:
362670-07-3
M. Wt: 226.25 g/mol
InChI Key: FELBQUPQCJZQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08748374B2
Procedure details


A slurry of Raney nickel (W.R. Grace 2800, 30.6 g calc. dry weight) was added to a 2-gallon Parr stirred pressure reactor containing THF (3 L). tert-Butyl 5-fluoro-2-nitrophenylcarbamate (102 g) was added. The vessel was sealed, purged, and pressurized to about 30 psig with hydrogen. The mixture was vigorously stirred at ambient temperature (20° C.) while hydrogen was supplied on-demand at 30 psig. After stirring for 16 h, the vessel was vented and purged with nitrogen. The product mixture was filtered to remove the catalyst using THF (1 L) to rinse the reactor and catalyst cake. The solvent was removed under vacuum. Heptane (510 mL) was added and the mixture was heated to 50° C. for 1 h, then cooled slowly to 0° C. The solids were filtered and washed with cold heptanes (100 mL) and dried under vacuum at 50° C. (76.7 g of product isolated, 87% pure, 73% yield).



Name
Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:16]([O-])=O)=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:7]=1>[Ni].C1COCC1>[NH2:16][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][C:6]=1[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:13])([CH3:12])[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
102 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(C1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
30.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Three
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred pressure reactor
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vessel was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was vigorously stirred at ambient temperature (20° C.) while hydrogen
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
WASH
|
Type
|
WASH
|
|
Details
|
to rinse the reactor and catalyst cake
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Heptane (510 mL) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled slowly to 0° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold heptanes (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=C1)F)NC(OC(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 76.7 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
